molecular formula C8H8N4O2 B14429648 2,6-Dimethyl-3-nitropyrazolo[1,5-a]pyrimidine CAS No. 83724-91-8

2,6-Dimethyl-3-nitropyrazolo[1,5-a]pyrimidine

Cat. No.: B14429648
CAS No.: 83724-91-8
M. Wt: 192.17 g/mol
InChI Key: FFQPYMXTGGSMIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Dimethyl-3-nitropyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. These compounds are known for their diverse biological activities and applications in medicinal chemistry, material science, and other fields. The structure of this compound consists of a fused pyrazole and pyrimidine ring system with methyl groups at positions 2 and 6, and a nitro group at position 3.

Preparation Methods

The synthesis of 2,6-Dimethyl-3-nitropyrazolo[1,5-a]pyrimidine can be achieved through a regioselective, time-efficient, and one-pot route. This method involves the cyclocondensation reaction of β-enaminones with NH-5-aminopyrazoles, followed by regioselective electrophilic substitution with easily available electrophilic reagents. The reaction is typically carried out under microwave-assisted conditions, which provides high yields and operational simplicity . This methodology is distinguished by its short reaction times, high yield, operational simplicity, broad substrate scope, and pot-economy .

Chemical Reactions Analysis

2,6-Dimethyl-3-nitropyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.

    Electrophilic Substitution: The compound can undergo electrophilic substitution reactions at the pyrazole ring.

Common reagents and conditions used in these reactions include hydrogen gas, catalysts, and electrophilic reagents . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2,6-Dimethyl-3-nitropyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound’s biological activity is attributed to its ability to inhibit certain enzymes and receptors, leading to various physiological effects. For example, it has been shown to inhibit dihydrofolate reductase (DHFR), which is essential for the synthesis of DNA and RNA . This inhibition leads to the disruption of cellular processes and can result in cell death, making it a potential antitumor agent.

Comparison with Similar Compounds

2,6-Dimethyl-3-nitropyrazolo[1,5-a]pyrimidine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

83724-91-8

Molecular Formula

C8H8N4O2

Molecular Weight

192.17 g/mol

IUPAC Name

2,6-dimethyl-3-nitropyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C8H8N4O2/c1-5-3-9-8-7(12(13)14)6(2)10-11(8)4-5/h3-4H,1-2H3

InChI Key

FFQPYMXTGGSMIE-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C(=C(C(=N2)C)[N+](=O)[O-])N=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.